5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide
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Overview
Description
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C10H16ClN3O2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, diethyl, methylamino, and sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions.
Introduction of Substituents: The chloro, diethyl, and methylamino groups are introduced through substitution reactions using appropriate reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N,N-diethyl-4-aminopyridine-3-sulfonamide
- 5-Chloro-N,N-diethyl-4-(dimethylamino)pyridine-3-sulfonamide
- 5-Chloro-N,N-diethyl-4-(ethylamino)pyridine-3-sulfonamide
Uniqueness
5-Chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H16ClN3O2S |
---|---|
Molecular Weight |
277.77 g/mol |
IUPAC Name |
5-chloro-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H16ClN3O2S/c1-4-14(5-2)17(15,16)9-7-13-6-8(11)10(9)12-3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
GYJZBNMCFDISSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1NC)Cl |
Origin of Product |
United States |
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